molecular formula C8H13N5O2S B13796460 Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- CAS No. 6974-18-1

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-

Cat. No.: B13796460
CAS No.: 6974-18-1
M. Wt: 243.29 g/mol
InChI Key: VOPANECWRSPKBK-ONNFQVAWSA-N
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Description

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- is a chemical compound with the molecular formula C8H13N5O2S and a molecular weight of 243.286 g/mol. This compound is known for its unique structure, which includes a hydrazinecarbothioamide group and an imidazolidinyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide: A simpler analog with similar reactivity but lacking the imidazolidinyl moiety.

    Imidazolidinone derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- is unique due to its combination of hydrazinecarbothioamide and imidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6974-18-1

Molecular Formula

C8H13N5O2S

Molecular Weight

243.29 g/mol

IUPAC Name

[(E)-(2,5-dioxo-4-propylimidazolidin-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C8H13N5O2S/c1-2-3-8(4-10-13-6(9)16)5(14)11-7(15)12-8/h4H,2-3H2,1H3,(H3,9,13,16)(H2,11,12,14,15)/b10-4+

InChI Key

VOPANECWRSPKBK-ONNFQVAWSA-N

Isomeric SMILES

CCCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C=NNC(=S)N

Origin of Product

United States

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